1,4-Benzenedimethanol, 2,5-dimethyl-

Thermal Properties Purity Assessment Melt Processing

Batch cycle time limitations due to slow crosslinking in unsubstituted benzenedimethanol isomers? This 2,5-dimethyl derivative (C10H14O2, MW 166.22) accelerates acid-catalyzed condensation kinetics by 45-55%, reducing B-stage cycle times from 33 to 15-18 minutes. - Melting point: 156-157°C (prevents premature agglomeration in SSP) - Superior carbon fiber spinnability for graphitizing precursors (d(002)=0.336 nm, Lc=33 nm @2500°C) - Symmetric difunctionality for step-growth polyesters/polyurethanes Available for immediate R&D quantities. Request bulk pricing.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 22530-09-2
Cat. No. B14717737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedimethanol, 2,5-dimethyl-
CAS22530-09-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1CO)C)CO
InChIInChI=1S/C10H14O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3
InChIKeyVNMZUQPYTXUYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenedimethanol, 2,5-dimethyl- Procurement Profile


1,4-Benzenedimethanol, 2,5-dimethyl- (CAS 22530-09-2) is a symmetrically substituted aromatic diol (C₁₀H₁₄O₂, MW 166.22) featuring two methyl groups at the 2- and 5-positions of the phenyl ring and two hydroxymethyl groups at the 1- and 4-positions . This substitution pattern distinguishes it from the parent 1,4-benzenedimethanol (CAS 589-29-7) and its regioisomers. The compound serves as a monomer, chain extender, and crosslinking agent in condensation polymers, where the steric and electronic effects of the ring-methyl groups directly influence reaction kinetics, thermal properties, and the processability of the resulting resins [1].

1,4-Benzenedimethanol, 2,5-dimethyl-: Why Substitution Fails


Generic interchange with unsubstituted 1,4-benzenedimethanol (PXG) or other benzenedimethanol isomers is not scientifically justified. The 2,5-dimethyl groups impart both electron-donating effects and significant steric bulk, which accelerate acid-catalyzed condensation kinetics but simultaneously lower the thermal decomposition temperature of the cured network by approximately 20 °C relative to PXG-crosslinked resins [1]. In addition, the dimethyl substitution shifts the melting point from ~117–121 °C (unsubstituted) to 156–157 °C, altering solubility, melt-processability, and storage conditions [2]. Replacing this compound with an isomer lacking the 2,5-dimethyl motif will therefore change reaction time, final resin thermal stability, and intermediate handling requirements.

1,4-Benzenedimethanol, 2,5-dimethyl- Comparison Evidence


Elevated Melting Point vs. Unsubstituted Analog

The 2,5-dimethyl substitution raises the melting point of the diol monomer by approximately 36–40 °C relative to the parent 1,4-benzenedimethanol. The target compound exhibits a melting point of 156–157 °C , while unsubstituted 1,4-benzenedimethanol melts at 117–121 °C [1]. This difference reflects enhanced crystal lattice energy and directly impacts solid-state storage stability and the thermal window available for melt-phase polycondensation.

Thermal Properties Purity Assessment Melt Processing

Faster COPNA Resin Crosslinking vs. PXG

In acid-catalyzed polycondensation with a pyrene/phenanthrene mixture (Aro), the 2,5-dimethyl derivative (DMPXG) achieves the B-stage resin endpoint in 15–18 minutes under optimized conditions (DM/Aro = 1.25 mol/mol, PTS = 3 wt%, 120 °C). Under identical conditions, the unsubstituted analog PXG requires 33 minutes to reach the same stage [1]. This represents a ~45–55% reduction in cycle time.

Reaction Kinetics COPNA Resin Crosslinking

Lower Thermal Decomposition vs. PXG COPNA Resin

DM-series COPNA resins (crosslinked with dimethyl-substituted benzenedimethanols including DMPXG) thermally decompose at approximately 470 °C, whereas PXG-series resins decompose at approximately 490 °C under identical post-curing and measurement conditions [1]. This 20 °C deficit is attributed to the steric and electronic effects of the ring-methyl groups.

Thermal Stability COPNA Resin Decomposition Temperature

Enhanced Fiber Spinnability of B-Stage COPNA Resins

The same study reports that DM-series B-stage resins (including those prepared with 2,5-dimethyl-1,4-benzenedimethanol) exhibit a more attractive possibility for fiber spinning compared to PXG-series resins, despite their higher brittleness after full cure [1]. This processability advantage is directly linked to the presence of the two methyl groups.

Fiber Spinning Processability COPNA Resin

Application Scenarios for 1,4-Benzenedimethanol, 2,5-dimethyl-


Reduced Cycle Time in COPNA Manufacturing

Industrial producers of COPNA resins for high-temperature composite matrices can leverage the 45–55% faster crosslinking kinetics of the 2,5-dimethyl derivative to shorten batch cycle times from 33 minutes to 15–18 minutes per B-stage, directly increasing production capacity without additional reactor investment [1].

Carbon Fiber Precursor Using Enhanced Spinnability

Research groups developing carbon fiber precursors from COPNA resins should select the 2,5-dimethyl variant for its demonstrated superior fiber spinnability at the B-stage, enabling the fabrication of continuous filaments that can be carbonized into graphitizing carbon with d(002) = 0.336 nm and Lc = 33 nm after 2500 °C treatment [1].

Solid-State Polycondensation with High-Melting Monomer

Polymer synthesis routes that employ solid-state polycondensation (SSP) benefit from the higher melting point of the 2,5-dimethyl monomer (156–157 °C vs. 117–121 °C for unsubstituted 1,4-benzenedimethanol), which reduces premature melting and agglomeration during the initial heating phase, thereby improving powder handling and SSP efficiency [2].

Tunable Thermal Profiles for Polyesters and Polyurethanes

Formulators designing aromatic-aliphatic polyesters or polyurethanes can incorporate 2,5-dimethyl-1,4-benzenedimethanol as a rigid diol monomer to fine-tune glass transition temperature and crystallinity, capitalizing on the steric hindrance of the methyl groups to modulate chain packing without sacrificing the symmetrical difunctionality essential for step-growth polymerization [1].

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